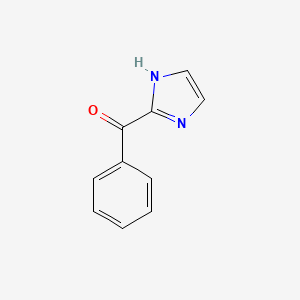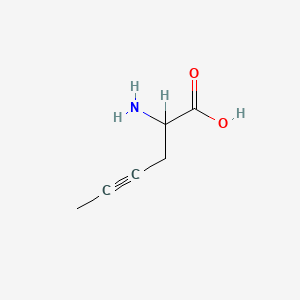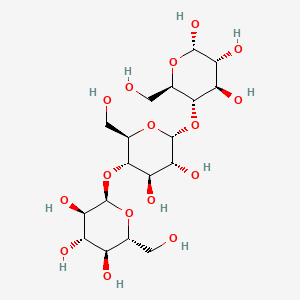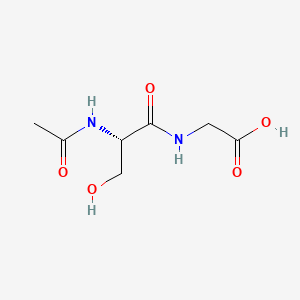![molecular formula C6H8N2S2 B1266346 3-[(2-Cyanoethyl)disulfanyl]propanenitrile CAS No. 42841-31-6](/img/structure/B1266346.png)
3-[(2-Cyanoethyl)disulfanyl]propanenitrile
Descripción general
Descripción
3-[(2-Cyanoethyl)disulfanyl]propanenitrile (3-CEDPN) is an organic compound containing a nitrile group and a disulfide bond. It is an important synthetic intermediate used in the production of pharmaceuticals, dyes, and specialty chemicals. 3-CEDPN is a versatile molecule that can be used as a starting material in various synthetic reactions and can be employed in a variety of applications such as catalysis, drug delivery, and tissue engineering.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 3-[(2-Cyanoethyl)disulfanyl]propanenitrile and its derivatives have been a focus of research in the field of chemical synthesis and characterization. For instance, the synthesis and characterization of novel extended TTF-type donors with thiophenic units, including 3-{5-[(2-cyanoethyl)thio]-2-(5,6-dihydrothieno[2,3-d][1,3]dithiol-2ylidene-1,3-dithiol-4-yl)thio}propanenitrile, have been explored. These compounds exhibit interesting electrochemical properties, making them potentially useful for various applications (Belo et al., 2007).
Crystallography and Molecular Structure
Crystallographic studies have provided detailed insights into the molecular structure of related compounds. For instance, the title compound, C14H10N2S5 [systematic name; 3-({2-[4-(pyridin-4-yl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}sulfanyl)propanenitrile], has been examined, revealing a coplanar arrangement of non-H atoms and twisted five-membered 1,3-dithiole rings. These structural features might influence the compound's reactivity and interaction with other molecules (Haiyun Li et al., 2011).
Applications in Organic Synthesis
This compound and its analogs are key synthons in the synthesis of a wide variety of heterocyclic substances, displaying promising antimicrobial activities against various bacteria and yeast. The ability of these compounds to react with different reagents to yield uniquely substituted heterocyclic substances underscores their versatility and potential for developing new therapeutics and other chemical products (Behbehani et al., 2011).
Degradation and Environmental Studies
The degradation of compounds similar to this compound has been studied using systems like the Fe(0)/GAC micro-electrolysis system. Understanding the degradation pathways and efficiency of such compounds is crucial for assessing their environmental impact and potential applications in waste management or remediation processes (Lai et al., 2013).
Análisis Bioquímico
Biochemical Properties
3-[(2-Cyanoethyl)disulfanyl]propanenitrile plays a significant role in biochemical reactions, particularly those involving thiol-disulfide exchange. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with thioredoxin reductase, an enzyme that catalyzes the reduction of disulfide bonds in proteins. The interaction between this compound and thioredoxin reductase involves the exchange of disulfide bonds, which can influence the redox state of the cell .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors involved in oxidative stress responses, thereby altering gene expression patterns. Additionally, it can impact cellular metabolism by influencing the redox state of the cell, which is crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes involved in redox reactions, such as thioredoxin reductase, leading to enzyme inhibition or activation. This binding interaction can result in the modulation of the enzyme’s activity, thereby influencing the overall redox state of the cell. Additionally, this compound can induce changes in gene expression by affecting transcription factors that regulate oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular redox state and gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular redox state without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress and cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox reactions. The compound interacts with enzymes such as thioredoxin reductase, which plays a crucial role in maintaining the redox balance within cells. By modulating the activity of these enzymes, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, this compound can be transported into the mitochondria, where it can exert its effects on mitochondrial redox state and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can modulate mitochondrial redox state and influence cellular energy metabolism .
Propiedades
IUPAC Name |
3-(2-cyanoethyldisulfanyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2/c7-3-1-5-9-10-6-2-4-8/h1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEYGEJOMQFDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195532 | |
| Record name | Propionitrile, dithiodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42841-31-6 | |
| Record name | 3,3′-Dithiobis[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42841-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionitrile, dithiodi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042841316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionitrile, dithiodi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Dithiobis(propionitrile) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)

![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)




